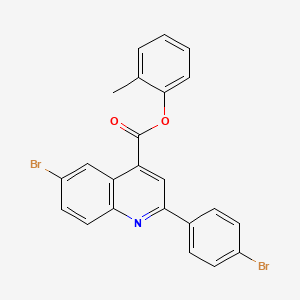![molecular formula C23H21ClO4 B12464091 3,4-Dimethylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12464091.png)
3,4-Dimethylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[(4-clorofenil)metoxi]-3-metoxibenzoato de 3,4-dimetilfenilo es un compuesto orgánico con la fórmula molecular C23H21ClO4. Este compuesto se caracteriza por su estructura compleja, que incluye un grupo dimetilfenilo, un grupo clorofenilo y un grupo metoxibenzoato. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-[(4-clorofenil)metoxi]-3-metoxibenzoato de 3,4-dimetilfenilo generalmente implica un proceso de varios pasos. Un método común es la reacción de acoplamiento de Suzuki-Miyaura, que es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada . Esta reacción implica el acoplamiento de un haluro de arilo con un compuesto de organoboro en presencia de un catalizador de paladio y una base. Las condiciones de reacción son generalmente suaves y tolerantes a varios grupos funcionales.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores por lotes a gran escala donde la reacción de acoplamiento de Suzuki-Miyaura se lleva a cabo en condiciones controladas. El uso de sistemas automatizados asegura un control preciso sobre los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, lo que lleva a altos rendimientos y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-[(4-clorofenil)metoxi]-3-metoxibenzoato de 3,4-dimetilfenilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, iones hidróxido, iones alcóxido).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden producir una variedad de derivados dependiendo del sustituyente introducido.
Aplicaciones Científicas De Investigación
El 4-[(4-clorofenil)metoxi]-3-metoxibenzoato de 3,4-dimetilfenilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto principal en el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como reactivo en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción del 4-[(4-clorofenil)metoxi]-3-metoxibenzoato de 3,4-dimetilfenilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Los objetivos moleculares y las vías exactas involucradas dependen del contexto biológico específico y la naturaleza de las interacciones del compuesto con los componentes celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(4-clorofenil)-4-(3,4-dimetoxifenil)-6-metoxi-3-metilquinolina
- 4-[(4-clorobencil)oxi]-3-metoxibenzoato de 3,4-dimetilfenilo
Singularidad
El 4-[(4-clorofenil)metoxi]-3-metoxibenzoato de 3,4-dimetilfenilo es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y reactividad distintas. Esta singularidad lo hace valioso en diversas aplicaciones de investigación e industriales, donde sus características específicas pueden aprovecharse para obtener resultados deseados.
Propiedades
Fórmula molecular |
C23H21ClO4 |
|---|---|
Peso molecular |
396.9 g/mol |
Nombre IUPAC |
(3,4-dimethylphenyl) 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate |
InChI |
InChI=1S/C23H21ClO4/c1-15-4-10-20(12-16(15)2)28-23(25)18-7-11-21(22(13-18)26-3)27-14-17-5-8-19(24)9-6-17/h4-13H,14H2,1-3H3 |
Clave InChI |
RALCZBBOVLPAAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![propan-2-yl 2-[4-(2-methylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12464019.png)
![4-(benzyloxy)phenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12464023.png)
![3-Hydroxy-5-oxo-5-[(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methoxy]-3-{[(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methoxy]carbonyl}pentanoic acid](/img/structure/B12464029.png)
![ethyl 4-[5-nitro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12464030.png)
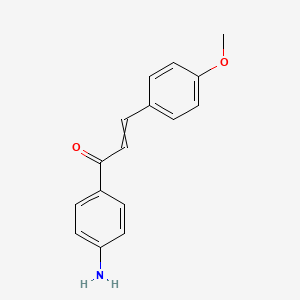
![N-(2-ethoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12464036.png)
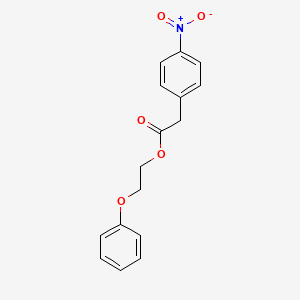

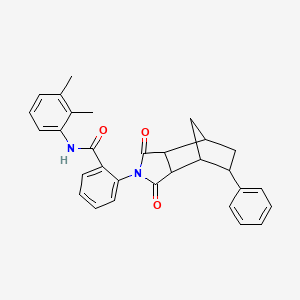
![Phenyl 4-{[(4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12464058.png)
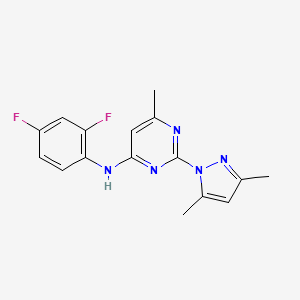
![N-[4-(butanoylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B12464075.png)
